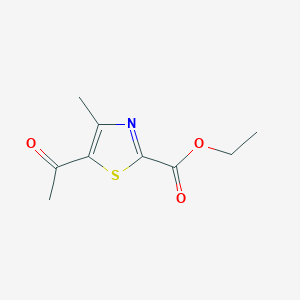
5-Acetyl-4-methyl-thiazole-2-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-acetyl-4-methyl-1,3-thiazole-2-carboxylate is an organic compound with the molecular formula C9H11NO3S It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-acetyl-4-methyl-1,3-thiazole-2-carboxylate typically involves the reaction of 4-methylthiazole with ethyl chloroformate and acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The general reaction scheme is as follows:
Formation of the thiazole ring: Starting with 4-methylthiazole, the compound is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 4-methyl-1,3-thiazole-2-carboxylate.
Acetylation: The resulting ester is then acetylated using acetyl chloride in the presence of a catalyst like aluminum chloride to yield ethyl 5-acetyl-4-methyl-1,3-thiazole-2-carboxylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-acetyl-4-methyl-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 5-acetyl-4-methyl-1,3-thiazole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-4-methyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-1,3-thiazole-2-carboxylate: Lacks the acetyl group at the 5-position.
5-Acetyl-4-methyl-1,3-thiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
4-Methyl-1,3-thiazole-2-carboxylic acid: Lacks both the ethyl ester and acetyl groups.
Uniqueness
Ethyl 5-acetyl-4-methyl-1,3-thiazole-2-carboxylate is unique due to the presence of both the acetyl and ethyl ester groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical modifications and biological interactions, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H11NO3S |
|---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
ethyl 5-acetyl-4-methyl-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C9H11NO3S/c1-4-13-9(12)8-10-5(2)7(14-8)6(3)11/h4H2,1-3H3 |
InChI Key |
BHIPQSKRMASYBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=C(S1)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


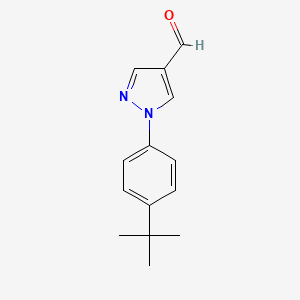

![Methyl 4-[2-[4-(dimethylamino)anilino]-2-oxoethoxy]benzoate](/img/structure/B15357597.png)
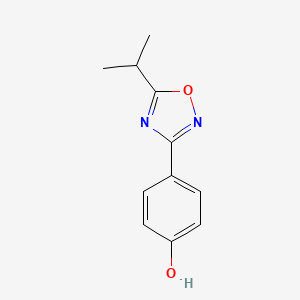
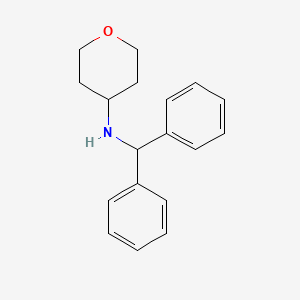
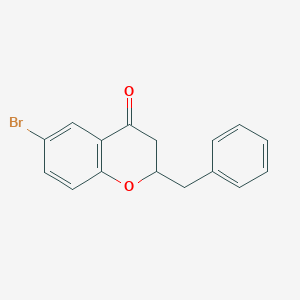
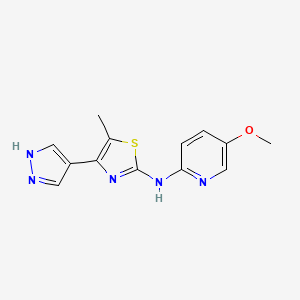

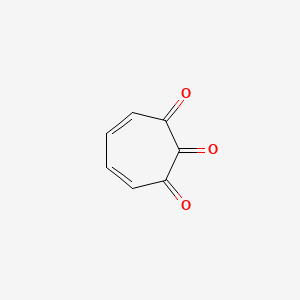
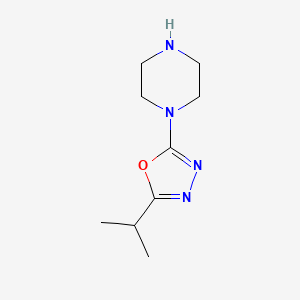
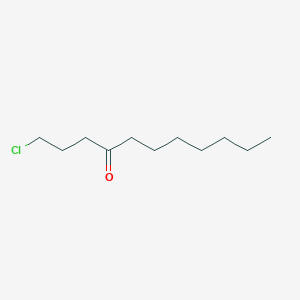
![6-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B15357642.png)

![4-phenyl-N-(4-pyrazolo[1,5-a]pyrimidin-7-yloxyphenyl)phthalazin-1-amine](/img/structure/B15357663.png)
